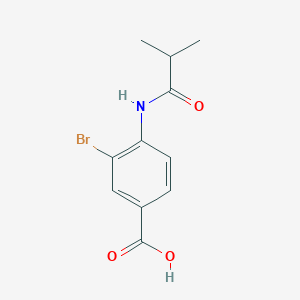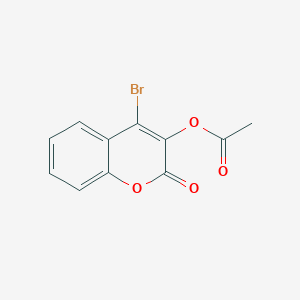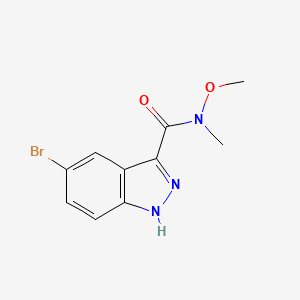
2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno es un compuesto orgánico caracterizado por la presencia de ambos grupos difluorometoxi y trifluorometoxi unidos a un anillo de naftaleno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno típicamente implica la introducción de grupos difluorometoxi y trifluorometoxi en un núcleo de naftaleno. Un método común involucra el uso de reactivos de difluorometilación y trifluorometilación bajo condiciones de reacción específicas. Por ejemplo, la difluorometilación se puede lograr utilizando agentes difluorometilantes como la difluorometil fenil sulfona, mientras que la trifluorometilación se puede llevar a cabo utilizando agentes trifluorometilantes como el reactivo Umemoto IV .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto típicamente incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al anillo de naftaleno.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos difluorometoxi o trifluorometoxi son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, incluyendo la temperatura, el solvente y el catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: Se estudia por su potencial actividad biológica, incluyendo sus interacciones con objetivos biológicos y sus efectos sobre los procesos celulares.
Medicina: El compuesto se investiga por sus potenciales propiedades terapéuticas, incluyendo su uso como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación química.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno involucra su interacción con objetivos moleculares y vías específicas. Los grupos difluorometoxi y trifluorometoxi pueden influir en la reactividad del compuesto y la afinidad de unión a varios objetivos, lo que lleva a sus efectos observados. Estas interacciones pueden modular vías biológicas, lo que resulta en posibles beneficios terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Trifluorometoxi)naftaleno: Similar en estructura pero carece del grupo difluorometoxi.
2-(Difluorometoxi)naftaleno: Similar en estructura pero carece del grupo trifluorometoxi.
5-(Trifluorometoxi)naftaleno: Similar en estructura pero carece del grupo difluorometoxi.
Singularidad
2-(Difluorometoxi)-5-(trifluorometoxi)naftaleno es único debido a la presencia de ambos grupos difluorometoxi y trifluorometoxi, que pueden impartir distintas propiedades químicas y físicas
Propiedades
Fórmula molecular |
C12H7F5O2 |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)19-12(15,16)17/h1-6,11H |
Clave InChI |
VWHOGLMOSVMHTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)

![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)


![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)



